molecular formula C20H20ClIO3 B12816623 3-Chloro-7-hydroxy-4-methylchromen-2-one;1-iodo-2,3,4,5-tetramethylbenzene

3-Chloro-7-hydroxy-4-methylchromen-2-one;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12816623
M. Wt: 470.7 g/mol
InChI Key: PGCSXDQJTQMDFI-UHFFFAOYSA-N
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Description

Preparation Methods

3-Chloro-7-hydroxy-4-methylchromen-2-one

The synthesis of 3-Chloro-7-hydroxy-4-methylchromen-2-one typically involves the reaction of 4-methylumbelliferone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

1-Iodo-2,3,4,5-tetramethylbenzene

1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized by the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

3-Chloro-7-hydroxy-4-methylchromen-2-one

1-Iodo-2,3,4,5-tetramethylbenzene

Scientific Research Applications

3-Chloro-7-hydroxy-4-methylchromen-2-one

1-Iodo-2,3,4,5-tetramethylbenzene

    Organic Synthesis: Used as a precursor in the synthesis of more complex aromatic compounds.

    Material Science:

Mechanism of Action

3-Chloro-7-hydroxy-4-methylchromen-2-one

The biological activity of 3-Chloro-7-hydroxy-4-methylchromen-2-one is attributed to its ability to interact with various molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death. The compound can also bind to receptors, modulating their activity and affecting cellular signaling pathways .

1-Iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene is primarily related to its reactivity as an electrophile. It can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

3-Chloro-7-hydroxy-4-methylchromen-2-one

1-Iodo-2,3,4,5-tetramethylbenzene

Properties

Molecular Formula

C20H20ClIO3

Molecular Weight

470.7 g/mol

IUPAC Name

3-chloro-7-hydroxy-4-methylchromen-2-one;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H7ClO3.C10H13I/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11;1-6-5-10(11)9(4)8(3)7(6)2/h2-4,12H,1H3;5H,1-4H3

InChI Key

PGCSXDQJTQMDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl

Origin of Product

United States

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